molecular formula C17H16ClN3O2 B5757515 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide

4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide

Cat. No.: B5757515
M. Wt: 329.8 g/mol
InChI Key: AOBQNFITXRTIIG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide, also known as CPOEB, is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family, which has been shown to have various biological activities. CPOEB has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Scientific Research Applications

4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders research, this compound has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. This compound has also been shown to modulate the expression of various genes involved in cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, and to selectively target cancer cells and inflammatory cells. However, one of the limitations of using this compound in lab experiments is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify its molecular targets in cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide, followed by the reaction with 2-oxo-2-phenylethylidene acetic acid to form this compound. The synthesis of this compound has been reported in various research papers, and the purity of the compound has been confirmed using spectroscopic techniques.

Properties

IUPAC Name

4-chloro-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12(13-5-3-2-4-6-13)20-21-16(22)11-19-17(23)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQNFITXRTIIG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.